Methyl 2-methyl-4-(3-oxomorpholin-4-YL)benzoate
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Overview
Description
Methyl 2-methyl-4-(3-oxomorpholin-4-yl)benzoate is a chemical compound with a unique structure that includes a benzoate ester and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-methyl-4-(3-oxomorpholin-4-yl)benzoate typically involves the reaction of 2-methyl-4-(3-oxomorpholin-4-yl)benzoic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methyl-4-(3-oxomorpholin-4-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or morpholine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives of the original compound.
Scientific Research Applications
Methyl 2-methyl-4-(3-oxomorpholin-4-yl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a reference standard in analytical chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of Methyl 2-methyl-4-(3-oxomorpholin-4-yl)benzoate involves its interaction with specific molecular targets. The compound’s ester group can undergo hydrolysis, releasing the active benzoic acid derivative, which can then interact with various biological pathways. The morpholine ring may also play a role in modulating the compound’s activity by interacting with specific receptors or enzymes .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-(3-thienyl)benzoate: Similar in structure but contains a thiophene ring instead of a morpholine ring.
Methyl 4-aminobenzoate: Contains an amino group instead of a morpholine ring.
PRL-8-53: A nootropic compound with a similar benzoate ester structure but different functional groups.
Uniqueness
Methyl 2-methyl-4-(3-oxomorpholin-4-yl)benzoate is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C13H15NO4 |
---|---|
Molecular Weight |
249.26 g/mol |
IUPAC Name |
methyl 2-methyl-4-(3-oxomorpholin-4-yl)benzoate |
InChI |
InChI=1S/C13H15NO4/c1-9-7-10(3-4-11(9)13(16)17-2)14-5-6-18-8-12(14)15/h3-4,7H,5-6,8H2,1-2H3 |
InChI Key |
QHDNJTHJBLMUTD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2CCOCC2=O)C(=O)OC |
Origin of Product |
United States |
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